H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH

Kinase Assay Substrate Selectivity PKC alpha

[Ser25]-PKC (19-36) Substrate (CAS 113715-84-7) is the validated, sequence-defined peptide for direct measurement of classical PKC catalytic activity. Unlike the parent PKC (19-36) inhibitor, the single Ala→Ser25 mutation converts this pseudosubstrate-domain peptide into an efficient phosphorylatable substrate, eliminating reliance on generic substrates like histone H1. This enables cleaner kinetic analysis, IC50 determinations, and isoform selectivity profiling—reducing false positives in screening. For SAR, the extended 19-36 sequence provides a defined benchmark. Verify sequence RFARKGSLRQKNVHEVKN by HPLC and MS before use.

Molecular Formula C93H159N35O25
Molecular Weight 2167.515
CAS No. 113715-84-7
Cat. No. B571463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH
CAS113715-84-7
Molecular FormulaC93H159N35O25
Molecular Weight2167.515
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C93H159N35O25/c1-47(2)38-61(123-87(149)66(45-129)114-70(133)44-111-76(138)54(23-11-14-32-94)116-77(139)57(26-18-36-109-92(103)104)115-74(136)50(7)113-83(145)62(39-51-20-9-8-10-21-51)122-75(137)53(97)22-17-35-108-91(101)102)84(146)118-58(27-19-37-110-93(105)106)78(140)119-59(28-30-67(98)130)81(143)117-55(24-12-15-33-95)79(141)124-64(41-68(99)131)86(148)128-73(49(5)6)89(151)125-63(40-52-43-107-46-112-52)85(147)120-60(29-31-71(134)135)82(144)127-72(48(3)4)88(150)121-56(25-13-16-34-96)80(142)126-65(90(152)153)42-69(100)132/h8-10,20-21,43,46-50,53-66,72-73,129H,11-19,22-42,44-45,94-97H2,1-7H3,(H2,98,130)(H2,99,131)(H2,100,132)(H,107,112)(H,111,138)(H,113,145)(H,114,133)(H,115,136)(H,116,139)(H,117,143)(H,118,146)(H,119,140)(H,120,147)(H,121,150)(H,122,137)(H,123,149)(H,124,141)(H,125,151)(H,126,142)(H,127,144)(H,128,148)(H,134,135)(H,152,153)(H4,101,102,108)(H4,103,104,109)(H4,105,106,110)/t50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-/m0/s1
InChIKeyCUOQZUDFWMYFFR-SNBMVGNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [Ser25]-PKC (19-36) Substrate (CAS 113715-84-7) Is a Defined Tool for PKC Activity Assays


H-Arg-phe-ala-arg-lys-gly-ser-leu-arg-gln-lys-asn-val-his-glu-val-lys-asn-OH, also known as [Ser25]-Protein Kinase C (19-36) Substrate (CAS 113715-84-7), is a synthetic 18-amino acid peptide with the sequence RFARKGSLRQKNVHEVKN, a molecular formula of C93H159N35O25, and a molecular weight of 2167.48 g/mol . It is derived from the pseudosubstrate regulatory domain of protein kinase C (PKC) alpha (residues 19-36), with a key alanine-to-serine substitution at position 25 that converts the native autoinhibitory sequence into an efficient exogenous substrate for PKC isoforms [1]. Designed for direct quantification of PKC phosphotransferase activity, this peptide is a critical reagent for researchers studying PKC-mediated signal transduction, inhibitor screening, and kinase selectivity profiling, offering a well-characterized alternative to generic, less-defined kinase substrates.

The Functional Incompatibility of Generic PKC Peptide Inhibitors vs. Specific Substrates


Interchanging PKC pseudosubstrate-domain peptides is not functionally valid. The parent sequence, PKC (19-36) (CAS 113731-96-7), functions as a potent inhibitor with an IC50 of 0.18 µM against PKC . A single alanine-to-serine mutation at position 25 yields [Ser25]-PKC (19-36) Substrate, a completely different functional probe that serves as a phosphorylatable substrate rather than a competitive inhibitor [1]. Likewise, the truncated [Ser25]-PKC (19-31) substrate (Km ~0.2-0.3 µM) lacks the C-terminal residues included in the 19-36 peptide, which can influence binding affinity, isoform selectivity, and steric compatibility with the kinase active site . These functional transformations are abrupt and sequence-specific, meaning that procurement based solely on chemical similarity or shared 'PKC pseudosubstrate' nomenclature will inevitably lead to erroneous assay results and misinterpreted pharmacology.

Head-to-Head Quantitative Differentiation of [Ser25]-PKC (19-36) Substrate Against Closest Analogs


Functional Identity Switch: Substrate vs. Inhibitor Determined by a Single Residue

The defining differentiation of [Ser25]-PKC (19-36) Substrate from its most direct comparator, the PKC (19-36) pseudosubstrate inhibitor, is its functional identity. PKC (19-36) acts as a competitive inhibitor with a reported IC50 of 0.18 µM against PKC . The alanine-to-serine substitution at position 25 that creates [Ser25]-PKC (19-36) Substrate transforms the peptide's function from occupying the active site without phosphotransfer to serving as a bona fide phosphorylation substrate. Thus, while one peptide suppresses catalytic activity, the other quantifies it, a binary functional distinction that precludes any analytical interchangeability.

Kinase Assay Substrate Selectivity PKC alpha Enzyme Kinetics Peptide Engineering

Extended Sequence Provides Enhanced Binding Affinity via Additional C-terminal Interactions

Compared to the shorter [Ser25]-PKC (19-31) substrate (13 residues, Km = 0.2–0.3 µM under PKC lipid activation conditions), the [Ser25]-PKC (19-36) Substrate incorporates five additional C-terminal residues (His-Glu-Val-Lys-Asn) that extend the peptide to 18 residues . The presence of C-terminal acidic (Glu) and basic (His, Lys) residues in this extension can form secondary electrostatic contacts with the kinase domain outside the catalytic cleft, known to enhance Km and Vmax for optimized PKC substrates. While direct Km values for the 19-36 substrate are less frequently reported, the rational design implies a higher affinity binding interaction than the shorter peptide.

Substrate Affinity Peptide Length PKC Substrate Structure-Activity Relationship Enzyme Kinetics

Isoform Selectivity Profile: Preference for Classical PKC Over Novel Isoforms

The sequence of [Ser25]-PKC (19-36) Substrate is derived from the classical, calcium-dependent PKC alpha/beta/gamma pseudosubstrate domain. Its shorter analog, [Ser25]-PKC (19-31), has been experimentally shown to be phosphorylated by calcium-dependent beta-PKC but not by calcium-independent novel PKC (nPKC) isoforms [1]. This selectivity is inherent to the conserved sequence among calcium-dependent isotypes and is directly conferred to the 19-36 substrate. In contrast, alternative substrates such as myelin basic protein peptide or histone H1 are promiscuously phosphorylated by multiple PKC isoforms as well as other AGC-family kinases, providing much lower assay specificity.

Isoform Selectivity PKC beta nPKC Calcium-dependent Kinase Substrate Specificity

Validated Research Scenarios for [Ser25]-PKC (19-36) Substrate Based on Quantitative Evidence


Direct Radiometric or Fluorescence-Based PKC Activity Assays Using Defined Substrate

[Ser25]-PKC (19-36) Substrate is the appropriate choice for in vitro kinase assays that require direct measurement of classical PKC catalytic activity. The peptide's derivation from the pseudosubstrate domain, combined with the functional S25 switch from inhibitor to substrate, ensures that detected phosphorylation directly reflects PKC turnover rates [1]. This replaces less specific substrates like histone H1, enabling cleaner kinetic analysis for inhibitor IC50 determinations or enzyme characterization.

High-Throughput Screening for Classical PKC Isoform-Selective Inhibitors

In screening campaigns aimed at identifying small molecules that selectively modulate classical PKC isoforms (alpha, beta, gamma) without affecting novel or atypical PKCs, [Ser25]-PKC (19-36) Substrate can serve as a discriminative substrate. Its predicted isoform selectivity, inferred from the proven selectivity of its 19-31 analog, reduces false positives arising from inhibition of other kinases or PKC subfamilies, improving hit-to-lead confidence [2].

Cell-Based Assays Using Membrane-Permeable Peptide Conjugates

When conjugated to cell-penetrating peptides (e.g., TAT or Antennapedia sequences), the [Ser25]-PKC (19-36) sequence can be used as a competitive substrate or decoy inside intact cells to probe PKC-dependent phosphorylation events. The extended 19-36 sequence, containing additional acidic and basic residues, may enhance intracellular stability or subcellular targeting compared to the minimal 19-31 sequence, although this application requires empirical validation .

Calibration Standard in PKC Substrate Selectivity Studies

The [Ser25]-PKC (19-36) peptide serves as a benchmark substrate for structure-activity relationship (SAR) studies investigating the contribution of residues C-terminal to the phosphorylation site. Its sequence, which includes the natural PKC alpha pseudosubstrate extension through residue 36, provides a defined reference point for evaluating modifications aimed at altering Km, Vmax, or isoform specificity .

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